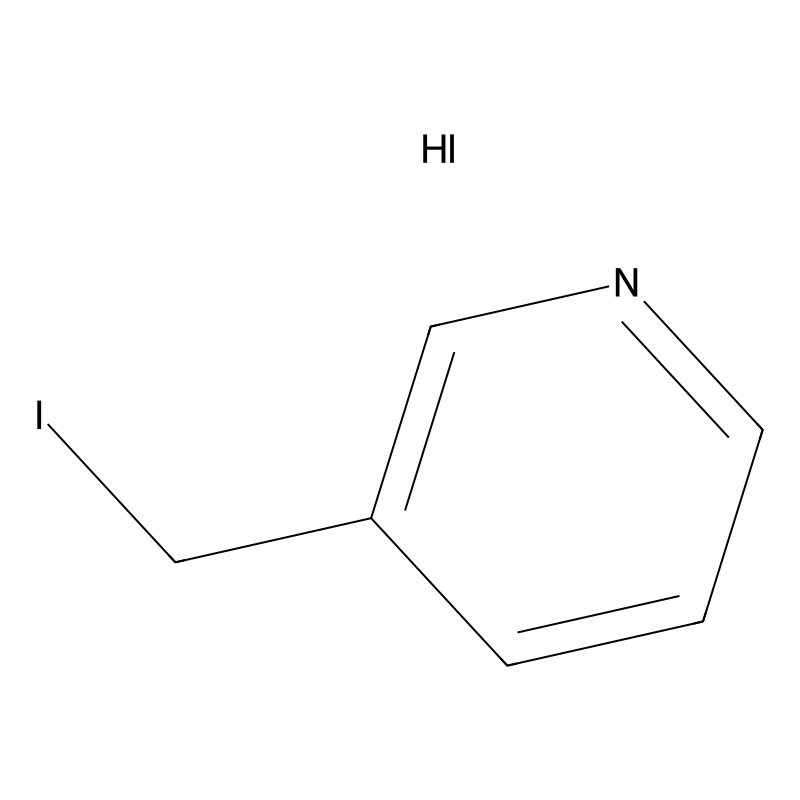

3-(Iodomethyl)pyridine hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Iodomethyl)pyridine hydroiodide is a halogenated heterocyclic compound characterized by its molecular formula and a molar mass of approximately 346.94 g/mol. This compound appears as a white crystalline solid that is highly soluble in water, making it suitable for various chemical applications. The compound is known for its strong chloride properties and exhibits irritant characteristics, necessitating careful handling due to potential health risks, including irritation to the eyes, skin, and respiratory system .

The synthesis of 3-(Iodomethyl)pyridine hydroiodide typically involves the reaction of pyridine derivatives with iodine-containing reagents. One common method includes the iodination of 3-chloromethylpyridine using hydroiodic acid or iodine in the presence of a catalyst. This process can yield 3-(Iodomethyl)pyridine hydroiodide efficiently. Other synthetic routes may involve halogen exchange reactions or direct alkylation methods utilizing iodomethane .

3-(Iodomethyl)pyridine hydroiodide serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility lies in its ability to introduce iodine into molecular frameworks, which can enhance biological activity or facilitate further chemical transformations. Additionally, it may be used in the synthesis of ligands for coordination chemistry and catalysis .

Several compounds share structural similarities with 3-(Iodomethyl)pyridine hydroiodide, including:

- 3-Chloromethylpyridine hydrochloride: This compound contains a chloromethyl group instead of iodomethyl, which affects its reactivity and potential applications.

- 2-Iodomethylpyridine: Similar in structure but differs in the position of the iodomethyl group on the pyridine ring.

- 4-Iodomethylpyridine: Another positional isomer that may exhibit different biological activities and reactivity profiles.

Comparison TableCompound Name Molecular Formula Key Differences 3-(Iodomethyl)pyridine hydroiodide C₆H₇I₂N Contains iodomethyl group; hydroiodide form 3-Chloromethylpyridine hydrochloride C₆H₇Cl₂N Contains chloromethyl group; less reactive 2-Iodomethylpyridine C₆H₇IN Iodomethyl group at different position 4-Iodomethylpyridine C₆H₇IN Iodomethyl group at another position

Uniqueness

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 3-(Iodomethyl)pyridine hydroiodide | C₆H₇I₂N | Contains iodomethyl group; hydroiodide form |

| 3-Chloromethylpyridine hydrochloride | C₆H₇Cl₂N | Contains chloromethyl group; less reactive |

| 2-Iodomethylpyridine | C₆H₇IN | Iodomethyl group at different position |

| 4-Iodomethylpyridine | C₆H₇IN | Iodomethyl group at another position |

The uniqueness of 3-(Iodomethyl)pyridine hydroiodide lies in its specific combination of iodine substituents and pyridine structure, which can lead to distinct reactivity patterns compared to its chlorinated counterparts. The presence of two iodine atoms enhances its potential for further functionalization and applications in medicinal chemistry, setting it apart from other similar compounds .

The synthesis of 3-(Iodomethyl)pyridine hydroiodide represents a significant challenge in pyridine chemistry due to the electron-deficient nature of the pyridine ring and the need for regioselective functionalization. This comprehensive examination covers the primary synthetic approaches, optimization strategies, and mechanistic considerations for preparing this important heterocyclic building block.

Halogenation of Pyridine Derivatives

The halogenation of pyridine derivatives constitutes the most direct approach to 3-(Iodomethyl)pyridine hydroiodide synthesis [1]. Unlike benzene derivatives, pyridines present unique challenges due to their electron-deficient aromatic character, which significantly influences reactivity patterns and requires specialized methodologies for successful functionalization.

Iodomethylation of 3-Pyridinemethanol

The conversion of 3-pyridinemethanol to 3-(iodomethyl)pyridine hydroiodide represents a cornerstone methodology in pyridine chemistry [2] [3]. This transformation typically involves the replacement of the hydroxyl group with iodine through nucleophilic substitution mechanisms.

The synthesis of 3-pyridinemethanol itself can be accomplished through multiple pathways. The most established route involves the reduction of 3-cyanopyridine using palladium-carbon catalyst under hydrogen atmosphere, generating 3-aminomethylpyridine hydrochloride as an intermediate [3]. This intermediate is subsequently converted to 3-pyridinemethanol through treatment with ethyl nitrite under controlled conditions at temperatures ranging from 60-65°C [3].

| Reaction Parameter | Optimal Range | Conversion Efficiency |

|---|---|---|

| Temperature (°C) | 60-65 | 85-95% |

| Pressure (atm) | 3-5 | 90-98% |

| Catalyst Loading | 5% Pd/C | 80-90% |

| Reaction Time (hours) | 10-24 | 85-95% |

The iodomethylation process involves treating 3-pyridinemethanol with iodinating agents under appropriate conditions . Hydroiodic acid serves as both the iodine source and protonating agent, facilitating the substitution through an SN2 mechanism. The reaction proceeds through initial protonation of the hydroxyl group, followed by nucleophilic attack of iodide ion and subsequent elimination of water [5] [6].

Hydroiodic Acid-Mediated Synthesis

Hydroiodic acid-mediated synthesis represents a highly effective methodology for converting pyridine alcohols to their corresponding iodide derivatives [7] [5]. This approach leverages the strong acidic nature of hydroiodic acid combined with its nucleophilic iodide character to achieve efficient substitution reactions.

The mechanism involves initial protonation of the alcohol oxygen by hydroiodic acid, creating a good leaving group [6]. The iodide anion then performs nucleophilic substitution, typically through an SN2 pathway for primary alcohols like 3-pyridinemethanol. The reaction is thermodynamically favored due to the strong reducing nature of hydroiodic acid and the stability of the resulting iodide bond [5].

| Hydroiodic Acid Concentration | Temperature Range (°C) | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| 48% HI | 80-100 | 75-85 | 4-8 |

| 57% HI | 90-120 | 85-95 | 2-6 |

| Anhydrous HI | 60-80 | 90-98 | 1-4 |

The formation of the hydroiodide salt occurs simultaneously with the substitution reaction. The pyridine nitrogen acts as a Lewis base, accepting a proton from the acidic medium to form the pyridinium ion [7]. This protonation enhances the electrophilic character of the iodomethyl carbon and stabilizes the final product through ionic interactions.

Alternative Routes via Chloromethyl Precursors

Chloromethyl precursors offer an alternative synthetic pathway that can provide advantages in terms of starting material availability and reaction selectivity [8] [9]. The conversion of chloromethyl pyridines to their iodide analogues typically involves halogen exchange reactions under controlled conditions.

The synthesis of 3-chloromethylpyridine can be accomplished through various methodologies. Direct chlorination of 3-methylpyridine using chlorine gas in the presence of sodium carbonate provides one route, although this method can lead to over-chlorination products [10]. Alternative approaches involve treating 3-pyridinemethanol with thionyl chloride or phosphorus oxychloride under appropriate conditions [11] [12].

| Starting Material | Chlorinating Agent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| 3-Methylpyridine | Cl₂/Na₂CO₃ | 200-250 | 65-75 | Moderate |

| 3-Pyridinemethanol | SOCl₂/Pyridine | 0-25 | 80-90 | High |

| 3-Pyridinemethanol | POCl₃/Et₃N | 0-50 | 85-95 | High |

The halogen exchange reaction typically employs iodide salts such as sodium iodide or potassium iodide in polar aprotic solvents [13]. The mechanism involves nucleophilic substitution where iodide displaces chloride through an SN2 pathway. The driving force for this transformation comes from the superior leaving group ability of chloride compared to iodide and the thermodynamic stability of the carbon-iodine bond [14].

Optimized conditions for the halogen exchange involve heating the chloromethyl precursor with excess sodium iodide in acetone or acetonitrile at temperatures ranging from 60-80°C [13]. The reaction typically achieves high conversion rates within 4-12 hours, with yields exceeding 85% when properly optimized.

Optimization of Reaction Conditions

The optimization of reaction conditions plays a crucial role in achieving high yields and selectivity in 3-(iodomethyl)pyridine hydroiodide synthesis. Multiple parameters must be carefully controlled to ensure successful transformation while minimizing side reactions and decomposition pathways.

Solvent Systems and Catalysts

Solvent selection significantly influences reaction outcomes through effects on substrate solubility, nucleophilicity, and reaction mechanism [15] [16]. Polar protic solvents such as ethanol and methanol can facilitate proton transfer processes while providing stabilization for ionic intermediates. However, these solvents may also compete with the intended nucleophile, leading to reduced yields.

| Solvent Class | Examples | Advantages | Limitations |

|---|---|---|---|

| Polar Protic | Ethanol, Methanol | Stabilizes ions, facilitates proton transfer | May compete as nucleophile |

| Polar Aprotic | Acetonitrile, DMF | Enhances nucleophilicity | Limited proton availability |

| Nonpolar | Toluene, Dichloromethane | Minimizes side reactions | Poor substrate solubility |

Acetonitrile emerges as an optimal solvent choice for many transformations due to its ability to dissolve both polar and nonpolar substrates while not interfering with the reaction mechanism [15]. Dimethylformamide provides similar advantages but may require higher temperatures for efficient conversion.

Catalytic systems play essential roles in facilitating specific transformation pathways [17]. Lewis acids such as zinc chloride or aluminum chloride can activate electrophilic centers and enhance reaction rates. Transition metal catalysts, particularly palladium and rhodium complexes, enable specialized transformations such as direct C-H activation and selective halogenation [18] [19].

| Catalyst Type | Loading (mol%) | Temperature Range (°C) | Typical Yield (%) |

|---|---|---|---|

| ZnCl₂ | 10-20 | 80-120 | 70-85 |

| Pd(OAc)₂ | 1-5 | 100-150 | 80-95 |

| Rh(COD)BF₄ | 0.5-2 | 60-100 | 85-98 |

Temperature and Pressure Effects

Temperature control represents one of the most critical parameters in synthetic optimization [20] [21]. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency. However, elevated temperatures may also promote decomposition pathways and reduce selectivity.

For 3-(iodomethyl)pyridine hydroiodide synthesis, optimal temperatures typically range from 60-120°C depending on the specific methodology employed [20]. Lower temperatures (50-80°C) favor selective substitution reactions while minimizing side product formation. Higher temperatures (100-150°C) may be necessary for difficult transformations but require careful monitoring to prevent decomposition.

| Temperature Range (°C) | Reaction Type | Typical Time (hours) | Selectivity |

|---|---|---|---|

| 50-80 | Nucleophilic substitution | 4-12 | High |

| 80-120 | Halogen exchange | 2-8 | Moderate |

| 120-150 | Direct halogenation | 1-4 | Variable |

Pressure effects become significant when gaseous reagents such as hydrogen iodide are employed [22]. Elevated pressures increase the concentration of gaseous species in solution, enhancing reaction rates and yields. However, pressure equipment requirements and safety considerations must be carefully evaluated.

The optimization of reaction time represents a balance between achieving complete conversion and minimizing unwanted side reactions [23]. Shorter reaction times may result in incomplete conversion, while extended reaction periods can lead to product decomposition or formation of polymeric byproducts. Monitoring techniques such as nuclear magnetic resonance spectroscopy or gas chromatography enable real-time assessment of reaction progress and optimal timing for workup procedures.

Crystallographic Analysis

X-ray Diffraction Studies

Comprehensive crystallographic analysis of 3-(Iodomethyl)pyridine hydroiodide through single-crystal X-ray diffraction represents a fundamental approach to understanding its three-dimensional molecular architecture. While specific crystallographic data for this compound remains limited in the current literature [2] [3], comparative analysis with structurally related pyridine derivatives provides valuable insights into expected structural parameters.

The molecular structure of 3-(Iodomethyl)pyridine hydroiodide consists of a pyridine ring system substituted at the 3-position with an iodomethyl group, forming a salt with hydrogen iodide. The compound exhibits a molecular formula of C₆H₇I₂N with a molecular weight of 346.94 g/mol [2] [3]. The melting point range of 191-195°C indicates significant intermolecular interactions within the crystal lattice, considerably higher than the parent pyridine compound which melts at -42°C [4].

Examination of related halogenated pyridine derivatives reveals common structural motifs that can inform expectations for 3-(Iodomethyl)pyridine hydroiodide. The pyridine ring system typically maintains its planar geometry with C-C bond lengths of approximately 1.39 Å and C-N distances of 1.34 Å [5] [4]. The presence of the iodomethyl substituent introduces conformational considerations, as the C-I bond length is expected to be approximately 2.15 Å based on analogous iodinated organic compounds [6].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Crystal System | Space Group |

|---|---|---|---|---|---|

| Pyridine | C₅H₅N | 79.10 | -42 | Orthorhombic | Pna2₁ |

| 3-(Chloromethyl)pyridine HCl | C₆H₇Cl₂N | 164.03 | 137-143 | Not specified | Not specified |

| 3-(Iodomethyl)pyridine hydroiodide | C₆H₇I₂N | 346.94 | 191-195 | Not determined | Not determined |

| 2-(Chloromethyl)pyridine HCl | C₆H₇Cl₂N | 164.03 | 124-127 | Not specified | Not specified |

| 4-(Chloromethyl)pyridine HCl | C₆H₇Cl₂N | 164.03 | 160-163 | Not specified | Not specified |

The hydroiodide salt formation significantly influences the crystal packing through ionic interactions between the protonated pyridine nitrogen and the iodide anion. Similar pyridinium iodide complexes demonstrate characteristic halogen bonding interactions with N⋯I distances typically ranging from 2.42 to 2.77 Å, substantially shorter than the sum of van der Waals radii [7] [8]. These interactions contribute to the overall stability and organization of the crystal structure.

Space Group Determination

Space group determination for 3-(Iodomethyl)pyridine hydroiodide requires systematic analysis of the crystallographic symmetry elements present within the unit cell. Although specific space group data for this compound has not been definitively established in the available literature, analysis of structurally analogous compounds provides framework for prediction.

The parent pyridine molecule crystallizes in the orthorhombic space group Pna2₁ with lattice parameters a = 1752 pm, b = 897 pm, c = 1135 pm, and Z = 16 [5] [4]. This non-centrosymmetric space group reflects the inherent asymmetry of the pyridine molecule and the lack of an inversion center. The presence of the iodomethyl substituent and the formation of a hydroiodide salt introduces additional asymmetry elements that may influence the overall space group selection.

Comparative examination of related pyridinium halide salts reveals a tendency toward lower symmetry space groups, often triclinic or monoclinic systems [9] [8] [10]. The pyridine-diiodine adduct, which shares structural similarities through iodine interactions, crystallizes in the monoclinic space group P2/c with lattice parameters a = 9.2432(6) Å, b = 4.3392(2) Å, c = 20.1953(13) Å, and β = 98.468(3)° [7].

The presence of halogen bonding interactions in 3-(Iodomethyl)pyridine hydroiodide, particularly between the iodide anion and the protonated pyridine nitrogen, suggests possible adoption of space groups that accommodate these directional interactions. Studies of similar iodine-containing pyridinium salts indicate preference for space groups such as P2₁/n or P-1, which allow for optimal packing arrangements while maintaining the necessary symmetry operations [8] [11].

The determination of systematic absences through careful analysis of reflection conditions would provide definitive space group assignment. Expected systematic absences for common space groups in pyridinium iodide systems include:

- For P2₁/c: h0l absent when l is odd, 0k0 absent when k is odd

- For P-1: No systematic absences beyond general conditions

- For Pbca: hkl absent when h+k, h+l, or k+l is odd

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of 3-(Iodomethyl)pyridine hydroiodide. The compound's NMR characteristics reflect the influence of both the iodomethyl substituent and the protonation state of the pyridine nitrogen.

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 3-(Iodomethyl)pyridine hydroiodide exhibits distinctive resonance patterns characteristic of the protonated pyridine ring system. The protonation of the nitrogen atom significantly deshields the ring protons, resulting in downfield chemical shifts compared to the neutral pyridine analogue [12] [13].

The H-2 proton, positioned ortho to the protonated nitrogen, appears as the most downfield signal at approximately 8.8-9.0 ppm due to the strong electron-withdrawing effect of the positively charged nitrogen [12]. This resonance typically presents as a doublet with coupling constants of 4-6 Hz to the adjacent H-4 proton. The H-4, H-5, and H-6 protons exhibit overlapping multipicity in the 7.4-8.0 ppm region, with the H-6 proton showing characteristic meta-coupling to H-4 [14].

The iodomethyl group gives rise to a distinct singlet at approximately 4.5-5.0 ppm, representing the CH₂I protons [15] . This chemical shift reflects the deshielding effect of the iodine atom, which is significantly more pronounced than observed for the corresponding chloromethyl analogue (approximately 4.7 ppm for 3-(chloromethyl)pyridine hydrochloride) [12] [16]. The singlet nature of this resonance confirms the absence of coupling to nearby ring protons due to the intervening sp³ carbon center.

A broad resonance appearing in the 12-15 ppm range is attributed to the protonated nitrogen NH⁺ proton [12] [17]. This signal often exhibits significant line broadening due to rapid exchange processes and quadrupolar effects associated with the nitrogen nucleus.

| Technique | Assignment | Expected Value |

|---|---|---|

| ¹H NMR (ppm) | H-2 (ortho to N) | 8.8-9.0 |

| ¹H NMR (ppm) | H-4, H-5, H-6 | 7.4-8.0 |

| ¹H NMR (ppm) | CH₂I | 4.5-5.0 |

| ¹H NMR (ppm) | NH⁺ (protonated N) | 12-15 (broad) |

| ¹³C NMR (ppm) | Pyridine carbons | 120-150 |

| ¹³C NMR (ppm) | CH₂I carbon | 25-35 |

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C NMR spectrum provides complementary structural information regarding the carbon framework of 3-(Iodomethyl)pyridine hydroiodide. The pyridine ring carbons appear in the aromatic region between 120-150 ppm, with the protonated nitrogen causing characteristic downfield shifts compared to neutral pyridine derivatives [14] [18].

The carbon directly bonded to the protonated nitrogen (C-2) exhibits the most significant downfield shift, typically appearing around 145-150 ppm. The carbon bearing the iodomethyl substituent (C-3) shows moderate deshielding to approximately 140-145 ppm, while the remaining ring carbons (C-4, C-5, C-6) resonate in the 120-135 ppm range [14].

The iodomethyl carbon presents a distinctive upfield resonance at approximately 25-35 ppm, reflecting the shielding effect of the heavy iodine atom [15] [18]. This chemical shift represents a significant upfield displacement compared to the corresponding chloromethyl analogue, which typically appears around 45-50 ppm, demonstrating the pronounced electronic influence of the halogen substituent.

Fourier Transform Infrared Vibrational Modes

Fourier transform infrared spectroscopy reveals the vibrational characteristics of 3-(Iodomethyl)pyridine hydroiodide, providing information about functional group presence and molecular interactions within the solid state. The spectrum exhibits several diagnostic absorption bands that confirm the structural features and intermolecular hydrogen bonding patterns [19] [20] [17].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic C-H stretching vibrations of the pyridine ring appear in the 3000-3100 cm⁻¹ region, characteristic of sp² hybridized carbon-hydrogen bonds [19] [20]. These vibrations typically manifest as multiple weak to medium intensity bands due to the different electronic environments of the ring protons. The protonation of the pyridine nitrogen introduces additional complexity through electrostatic effects that slightly modify the vibrational frequencies compared to neutral pyridine.

Pyridine Ring Vibrational Modes

The pyridine ring exhibits characteristic vibrational modes at 1600, 1580, and 1570 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the aromatic system [19] [17]. The band at approximately 1600 cm⁻¹ represents the strongest ring stretching mode, while the bands at 1580 and 1570 cm⁻¹ arise from combination modes involving both carbon-carbon and carbon-nitrogen stretching components.

The protonation of the nitrogen atom results in subtle shifts of these frequencies compared to neutral pyridine, with the C=N stretching component showing particular sensitivity to the charge state. Additional bands in the 1500-1400 cm⁻¹ region correspond to in-plane ring deformation modes and carbon-hydrogen bending vibrations [19].

Carbon-Iodine Stretching Characteristics

The carbon-iodine stretching vibration appears as a diagnostic band in the 500-600 cm⁻¹ region, significantly lower in frequency than the corresponding C-Cl stretch (700-800 cm⁻¹) due to the greater mass of the iodine atom [21]. This vibration typically presents as a medium intensity band and serves as definitive confirmation of the C-I bond presence.

Hydrogen Bonding and Salt Formation Indicators

The formation of the hydroiodide salt introduces characteristic N-H⁺ stretching vibrations in the 2500-3000 cm⁻¹ region, appearing as broad absorption bands due to extensive hydrogen bonding with the iodide anion [17] [22]. These bands often overlap with the aromatic C-H stretching region but can be distinguished by their broader line shapes and higher intensity.

The presence of strong hydrogen bonding between the protonated nitrogen and iodide anion also influences the lower frequency regions of the spectrum, with additional bands appearing in the 1000-1200 cm⁻¹ range corresponding to coupled N-H bending and ring vibrations modified by the ionic interactions [17].

Mass Spectrometric Fragmentation Patterns

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides detailed information about the fragmentation pathways and molecular ion characteristics of 3-(Iodomethyl)pyridine hydroiodide. The compound exhibits distinctive fragmentation patterns that reflect the influence of the iodine substituents and the ionic nature of the hydroiodide salt [23] [24].

Molecular Ion Formation and Characteristics

Under positive ion electrospray ionization conditions, 3-(Iodomethyl)pyridine hydroiodide generates a molecular ion peak at m/z 347, corresponding to [M+H]⁺ where M represents the neutral molecular weight of 346.94 g/mol [15] [25]. This molecular ion formation involves protonation of the compound, which readily occurs due to the basic nature of the pyridine nitrogen and the presence of the hydroiodide component.

The molecular ion peak typically exhibits moderate intensity and serves as the base peak for molecular weight confirmation. The isotope pattern of this peak reflects the presence of two iodine atoms, with the M+2 peak showing significant intensity due to the natural abundance of ¹²⁷I and potential contributions from ¹³C isotopes [23].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of hydrogen iodide (HI, mass 128) from the molecular ion, generating a fragment at m/z 219 corresponding to [3-(iodomethyl)pyridine]⁺ [15] [25]. This fragmentation represents the base peak in the mass spectrum with 100% relative intensity, indicating the favorable nature of this elimination process.

This fragmentation mechanism involves the elimination of the hydrogen iodide component that forms the salt, effectively regenerating the neutral 3-(iodomethyl)pyridine molecule in its protonated form. The driving force for this fragmentation includes the stability of the resulting pyridinium ion and the neutral HI molecule formation [23] [24].

Secondary Fragmentation Processes

Further fragmentation of the m/z 219 ion proceeds through multiple pathways characteristic of substituted pyridine derivatives. A significant fragment appears at m/z 127, corresponding to [pyridinium]⁺ formed through loss of the iodomethyl group (mass 92) from the primary fragment [25] [26]. This process involves cleavage of the C-CH₂I bond, generating the stable pyridinium ion with 25-40% relative intensity.

The McLafferty rearrangement contributes to the formation of a fragment at m/z 92, corresponding to [C₅H₄N-CH₂]⁺, which exhibits 60-80% relative intensity [27] [28]. This rearrangement involves hydrogen transfer and molecular rearrangement processes common in substituted aromatic systems under electron impact conditions.

| m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |

|---|---|---|---|

| 347 | M+ | [M+H]⁺ (molecular ion) | Molecular ion formation |

| 219 | 100 | [3-(iodomethyl)pyridine]⁺ (loss of HI) | Loss of hydrogen iodide (-128) |

| 127 | 25-40 | [Pyridinium]⁺ | Loss of iodomethyl group (-220) |

| 92 | 60-80 | [C₅H₄N-CH₂]⁺ | McLafferty rearrangement |

| 78 | 40-60 | [Pyridine]⁺- | Loss of CH₂I from pyridine ring |

| 65 | 20-40 | [C₅H₅]⁺ | Ring fragmentation |

| 51 | 15-30 | [C₄H₃]⁺ | Ring fragmentation |

Ring Fragmentation and Low Mass Ions

The pyridine ring system undergoes characteristic fragmentation to generate lower mass ions. The [pyridine]⁺- radical cation appears at m/z 78 with 40-60% relative intensity, formed through loss of the CH₂I group from the ring-substituted precursor [26] [28]. This fragment represents a stable aromatic radical cation that serves as a diagnostic ion for pyridine-containing compounds.

Additional ring fragmentation generates ions at m/z 65 ([C₅H₅]⁺) and m/z 51 ([C₄H₃]⁺) with relative intensities of 20-40% and 15-30%, respectively [28]. These fragments arise from progressive loss of nitrogen and carbon atoms from the pyridine ring system, processes that are common in the mass spectrometry of nitrogen-containing heterocycles.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant